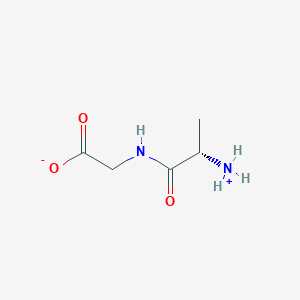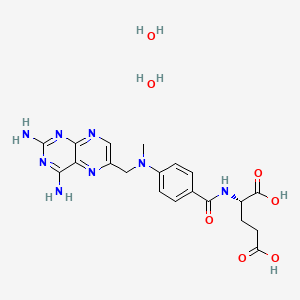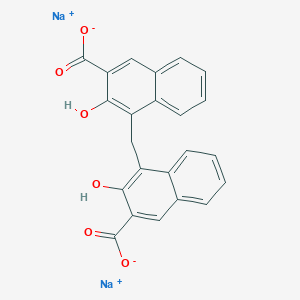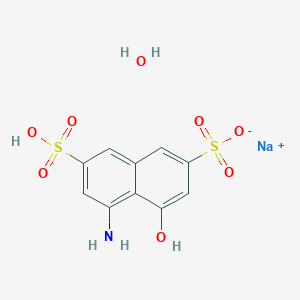
2,6-Di-sec-butylphenol
Vue d'ensemble
Description
2,6-Di-sec-butylphenol is an organic compound with the molecular formula C14H22O . It has a molecular weight of 206.3239 . It is used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
This compound is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . A study also reported the synthesis of 2,6-di-tert-butylphenol modified polystyrene through a simple one-step Friedel–Crafts reaction .
Molecular Structure Analysis
The molecular structure of this compound has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations .
Chemical Reactions Analysis
Phenols, such as this compound, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.32 . The Brunauer–Emmett–Teller (BET) surface area of PS-2, 6-DTBP, a compound synthesized from this compound, was greatly increased to 623 m2/g .
Applications De Recherche Scientifique
Synthesis and Manufacturing
- One-Stage Synthesis Development : A catalyzed reaction with ethanol and other compounds led to a technologically suitable procedure for manufacturing 2,6-di-tert-4-ethyl-butylphenol, a precursor for Antioxidant-425 (Krysin & Pokrovskii, 2008).
Chemical Complexes and Biological Studies
- Metal Complexes with Functionalised Ligands : Zn, Mn, Fe, Co, and Ni complexes with 2,6-di-tert-butylphenol showed antioxidant activity and potential for biological applications (Milaeva et al., 2013).
Reactivity and Antioxidant Properties
- Electrochemical Reactivity with Superoxide Anion Radical : Different derivatives of 2,6-di-tert-butylphenol showed varying effectiveness in quenching radicals, with some exhibiting significant radical scavenging activity (Zabik et al., 2019).
Chromatographic Applications
- Use in Chromatography of Lipids : Incorporating 4-methyl-2,6-di-tert-butylphenol in solvents protects lipids from autoxidation during chromatography, without affecting their separation (Wren & Szczepanowksa, 1964).
Reaction Mechanisms
- Alkylation Reaction Mechanisms : The reaction mechanism of 2,6-di-tert-butyl phenol alkylation by methyl acrylate offers insights into the synthesis of antioxidants and polymer stabilizers (Volod’kin et al., 1990).
Environmental Occurrence and Impact
- Occurrence in Indoor Dust : 2,6-Di-tert-butylphenol analogues were found in urban and rural indoor dust samples, indicating widespread environmental distribution (Liu et al., 2017).
Synthesis Improvement
- Improved Synthesis Process : An improved synthesis process for 2,6-di-tert-butylphenol based on older patents showed potential for higher yield and selectivity, reducing environmental and production costs (Küpper, 2004).
Pharmacological Effects
- Voltage-Operated Neuronal Sodium Channel Blockade : 2,6-Di-tert-butylphenol showed high-affinity blockage of neuronal sodium channels, which might be relevant in developing local anaesthetics (Haeseler & Leuwer, 2003).
Environmental and Health Risks
- Health Risk Evaluation : Studies on the metabolism and transcriptional responses in mice liver exposed to 2,6-di-tert-butylphenol and its metabolites indicated potential carcinogenic risks (Cui et al., 2021).
Kinetic and Thermodynamic Investigations
- Inhibition Mechanisms in Polyethylene Oxidation : A study on the inhibition mechanisms of 2,6-di-tert-butylphenol in oxidizing low-density polyethylene provided insights into the efficiency of this antioxidant in industrial applications (Kharitonov et al., 1996).
Electrochemical Applications
- Electrochemical Content Determination : A novel electrochemical method was developed to determine the content of 2,6-di-tert-butylphenol in transformer oil, demonstrating its utility in monitoring oil quality (Zhou et al., 2012).
Redox Properties and Antioxidant Activity
- Modified Phenols with Pyridine Moiety : Modified 2,6-di-tert-butylphenols with pyridine moiety showed prolonged radical scavenging activity and potential for cytoprotective applications (Milaeva et al., 2020).
Mécanisme D'action
2,6-Di-sec-butylphenol acts as an antioxidant. It inhibits the oxidation process by donating a hydrogen atom, thus competing with the process of formation of another polymer according to the peroxy radical mechanism . It also has excellent capability in scavenging O2−· and DPPH·, and effectively inhibits the oxidation of benzaldehyde .
Safety and Hazards
2,6-Di-sec-butylphenol is classified as a skin irritant (Category 2), and it poses a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Propriétés
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5510-99-6, 31291-60-8 | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylphenol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)



